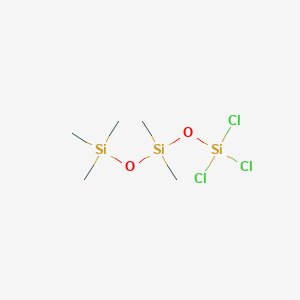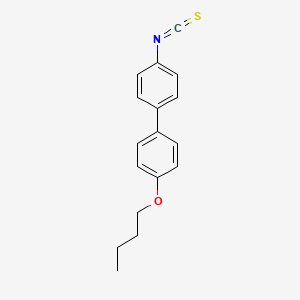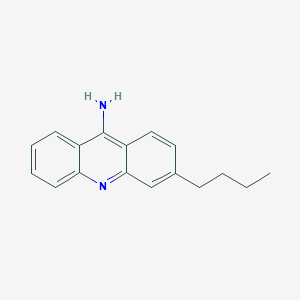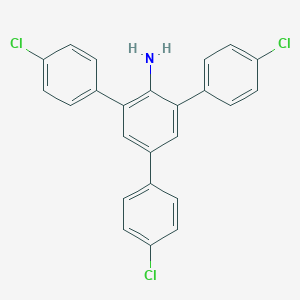
2,4,6-tris(4-chlorophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-tris(4-chlorophenyl)aniline is an organic compound with the molecular formula C24H16Cl3N. It is characterized by the presence of three 4-chlorophenyl groups attached to an aniline core. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(4-chlorophenyl)aniline typically involves the reaction of 4-chlorobenzene with aniline under specific conditions. One common method includes the following steps:
Reaction Setup: Chlorobenzene and aniline are added to a reaction kettle.
Introduction of Hydrogen Chloride Gas: Hydrogen chloride gas is introduced into the reaction mixture.
Chlorination: Chlorine gas is then introduced, and the reaction mixture is heated to facilitate the chlorination process.
Filtration and Drying: After the reaction is complete, the mixture is filtered to obtain the desired product, which is then dried.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include recycling of by-products and waste management to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-tris(4-chlorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
2,4,6-tris(4-chlorophenyl)aniline has been studied for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,4,6-tris(4-chlorophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine (TCAT): This compound shares structural similarities with 2,4,6-tris(4-chlorophenyl)aniline but has a triazine core instead of an aniline core.
2,4,6-tris(trifluoromethyl)aniline: Another similar compound with trifluoromethyl groups instead of chlorophenyl groups.
Uniqueness
This compound is unique due to its specific arrangement of chlorophenyl groups around an aniline core. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
163073-03-8 |
|---|---|
Formule moléculaire |
C24H16Cl3N |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
2,4,6-tris(4-chlorophenyl)aniline |
InChI |
InChI=1S/C24H16Cl3N/c25-19-7-1-15(2-8-19)18-13-22(16-3-9-20(26)10-4-16)24(28)23(14-18)17-5-11-21(27)12-6-17/h1-14H,28H2 |
Clé InChI |
REMRUCXYXZUWEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)Cl)N)C4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)

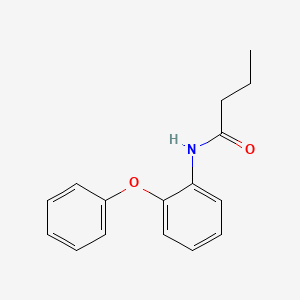

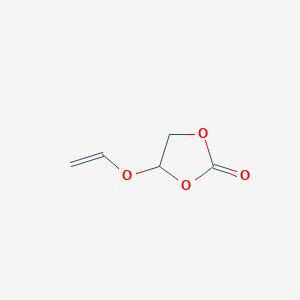
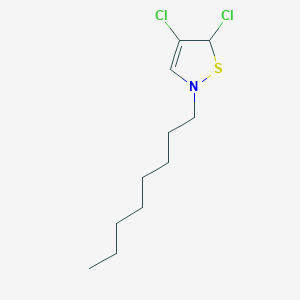
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
